3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
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Overview
Description
Aminopyridines are a class of compounds that contain a pyridine ring and an amino group . They are used in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of aminopyridines often involves the reaction of pyridine derivatives with a suitable nitrogen source . The exact method would depend on the specific structure of the target compound.Molecular Structure Analysis
Aminopyridines have a pyridine ring (a six-membered aromatic ring with one nitrogen atom and five carbon atoms) and an amino group (NH2). The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Aminopyridines can participate in various chemical reactions, including those involving their amino group or the pyridine ring. For example, they can act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
Aminopyridines are generally solid at room temperature . Their exact physical and chemical properties (such as melting point, solubility, stability) would depend on their specific structure.Scientific Research Applications
TNF-α Production Inhibition :
- N-pyridinyl(methyl)fluorobenzamides, related to 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, have been synthesized and evaluated as inhibitors of TNF-α production. N-(4,6-dimethylpyridin-2-yl)pentafluorobenzamide, in particular, showed moderate inhibitory activity against carrageenan-induced rat paw oedema and a significant reduction in ear thickness in a PMA-induced mouse ear-swelling test (Collin et al., 1999).
HIV-1 Reverse Transcriptase Inhibition :
- Nonnucleoside 3-aminopyridin-2(1H)-one derivatives, which are structurally similar, have been synthesized and evaluated for HIV-1 reverse transcriptase inhibitory properties. Certain analogs showed potent and highly selective antagonistic properties with low IC50 values, and two compounds were selected for clinical trials as antiviral agents (Saari et al., 1992).
Hydrogen-Bonding in Supramolecular Chemistry :
- A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents (SRs) have been synthesized and characterized. These include various pyridine derivatives, which play a crucial role in forming hydrogen bonds in solid-state structures (Aakeröy et al., 2007).
Photodimerization in Organic Chemistry :
- Studies on the ultraviolet irradiation of 2-aminopyridine and its derivatives, which are structurally related to this compound, have shown the formation of 1,4-dimers. This research provides insights into the unique chemical and physical properties of these dimers (Taylor & Kan, 1963).
Synthesis of Novel Benzamides :
- A method for synthesizing novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides, using 2-aminopyridin-3-ol and related chemicals, has been developed. This process emphasizes good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021).
Study of Self-Association Processes :
- Experimental and computational studies have been conducted on the self-association of 3-aminopyridine in various solvents. These studies help understand the association constants and the dimer structures important in self-association processes (Boyd et al., 2004).
Mechanism of Action
Target of Action
The primary target of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid biosynthesis pathway in Escherichia coli .
Mode of Action
The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, inhibiting its function . .
Biochemical Pathways
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] FabI affects the fatty acid biosynthesis pathway . This pathway is critical for the survival and growth of bacteria, making this compound a potential antibacterial agent
Result of Action
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] FabI by this compound could potentially lead to the disruption of fatty acid biosynthesis in bacteria . This disruption could inhibit bacterial growth, making this compound a potential antibacterial agent .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-4-10(8-11)12-6-7-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMUWEOJLSQVPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718564 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-25-4 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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